molecular formula C12H18O2 B12432740 1-(4-Isobutoxyphenyl)ethanol

1-(4-Isobutoxyphenyl)ethanol

Cat. No.: B12432740
M. Wt: 194.27 g/mol
InChI Key: ISIRRYYGTXHVRQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-Isobutoxyphenyl)ethanol typically involves the hydrogenation of 4-isobutylacetophenone. This reaction is carried out in the absence of a solvent using a treated activated sponge nickel catalyst, such as Raney nickel . The catalyst is pre-treated with an organic washing liquid, such as methanol, ethanol, or isopropanol, to enhance its activity. The reaction conditions include maintaining a specific temperature and pressure to achieve high conversion rates and yields . Industrial production methods follow similar protocols, ensuring the scalability and efficiency of the process.

Chemical Reactions Analysis

1-(4-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired product. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. The major products formed from these reactions include ketones, carboxylic acids, and substituted phenyl derivatives .

Scientific Research Applications

1-(4-Isobutoxyphenyl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(4-Isobutoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter protein structures, and affect cellular signaling pathways. These interactions are crucial for its applications in biochemical research and drug development .

Comparison with Similar Compounds

1-(4-Isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

ISIRRYYGTXHVRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)O

Origin of Product

United States

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